molecular formula C13H18O B3058166 1-(3-Methylphenyl)-1-hexanone CAS No. 88226-72-6

1-(3-Methylphenyl)-1-hexanone

Cat. No. B3058166
CAS RN: 88226-72-6
M. Wt: 190.28 g/mol
InChI Key: TWNPDBWYWNMKDY-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-1-hexanone, also known as 3,4-methylenedioxyphenyl-2-propanone (MDP2P), is a key precursor in the synthesis of the illegal drug MDMA (3,4-methylenedioxymethamphetamine). MDP2P can be synthesized through various methods, including the Wacker oxidation, the Leuckart-Wallach reaction, and the Darzen's condensation.

Mechanism Of Action

MDP2P acts as a precursor for the synthesis of MDMA, which is known to act as a serotonin and dopamine releaser. MDMA works by increasing the levels of these neurotransmitters in the brain, leading to the release of oxytocin and vasopressin, which are associated with feelings of empathy and social bonding. MDP2P is converted into MDMA through a series of chemical reactions, including reduction and methylation.

Biochemical And Physiological Effects

The use of MDMA, which is synthesized from MDP2P, has been associated with several biochemical and physiological effects. These include increased heart rate and blood pressure, dehydration, hyperthermia, and serotonin syndrome. MDMA has also been linked to long-term effects on the brain, including memory impairment and decreased serotonin levels.

Advantages And Limitations For Lab Experiments

MDP2P has several advantages for lab experiments, including its ability to act as a precursor for the synthesis of MDMA, which is commonly used in research studies. However, its use is limited due to its illegal status and potential for abuse. Additionally, MDP2P is a controlled substance, which requires special permits and safety protocols for its use in lab experiments.

Future Directions

There are several future directions for the study of MDP2P and its derivatives. One area of research is the development of new therapeutic drugs based on the structure of MDMA, which may have potential uses in the treatment of PTSD and depression. Another area of research is the study of the long-term effects of MDMA on the brain, including the potential for neurotoxicity and cognitive impairment. Additionally, new methods for the synthesis of MDP2P and its derivatives may be developed, which could have applications in the pharmaceutical industry.

Scientific Research Applications

MDP2P has been used in scientific research for the study of its mechanism of action and biochemical and physiological effects. It is known to act as a dopamine and serotonin releaser, leading to increased levels of these neurotransmitters in the brain. This has been linked to the psychoactive effects of MDMA, including feelings of euphoria, increased sociability, and heightened sensory perception. MDP2P has also been studied for its potential therapeutic uses, such as in the treatment of post-traumatic stress disorder (PTSD) and depression.

properties

IUPAC Name

1-(3-methylphenyl)hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-3-4-5-9-13(14)12-8-6-7-11(2)10-12/h6-8,10H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNPDBWYWNMKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30521076
Record name 1-(3-Methylphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30521076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylphenyl)hexan-1-one

CAS RN

88226-72-6
Record name 1-(3-Methylphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30521076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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